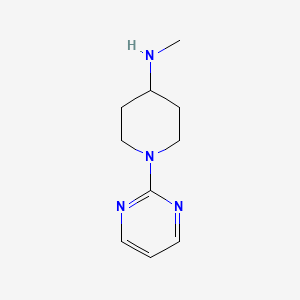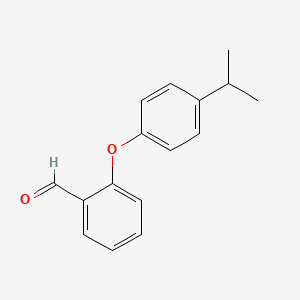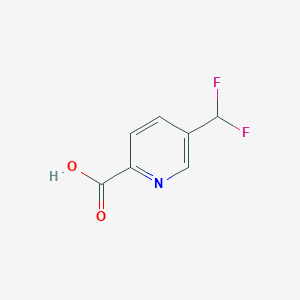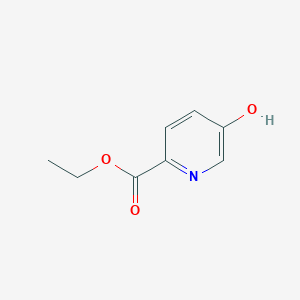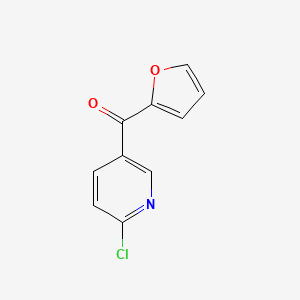
2-Chloro-5-(2-furanoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(2-furanoyl)pyridine” is a chemical compound with the CAS Number: 914203-43-3 . It has a molecular weight of 207.62 and its IUPAC name is (6-chloro-3-pyridinyl)(2-furyl)methanone . The compound is a yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(2-furanoyl)pyridine” is represented by the linear formula: C10H6ClNO2 . The InChI code for the compound is 1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H .Physical And Chemical Properties Analysis
“2-Chloro-5-(2-furanoyl)pyridine” is a yellow solid . It has a molecular weight of 207.62 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems:
- The compound has been used as a synthetic intermediate for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moiety. It has shown potential in creating diverse heterocyclic compounds like pyrazoles, pyridines, pyrimidine, and others, which have been screened for antimicrobial and anticancer activities (Ibrahim et al., 2022).
Creation of Diverse Functional Groups:
- The compound has been involved in the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to the creation of diverse functional groups and derivatives. These derivatives have further applications in various chemical reactions and syntheses (Shiotani & Taniguchi, 1996).
Intermediates in Pharmaceuticals and Agrochemicals:
- It has been highlighted as an intermediate in the production of pharmaceuticals, agrochemicals, and particularly herbicides. The paper also discusses the synthetic methods and applications in these domains (Zheng-xiong, 2004).
Development of Kinase Inhibitors:
- Furo[3,2-b]pyridine, related to the chemical structure , has been identified as a central pharmacophore in the area of kinase inhibitors. The research includes the synthesis of furo[3,2-b]pyridines and their evaluation as inhibitors, indicating potential medicinal applications (Němec et al., 2021).
Role in Photocatalytic Degradation:
- Pyridine derivatives, including the related 2-chloropyridines, have been studied for their photocatalytic degradation, indicating their role in environmental remediation and pollution control (Stapleton et al., 2010).
Chemical Building Blocks:
- The compound has been utilized as a key building block for synthesizing a wide variety of disubstituted pyridines, which find applications in industrial chemistry, medicinal chemistry, and pesticide production (Cabanal-Duvillard & Berrien, 1999).
Evaluation of Cytotoxic Properties:
- 2-substituted furo[3,2-b]pyridines have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, signifying their potential in developing anticancer therapies (Sri Laxmi et al., 2020).
Role in HIV Drug Synthesis:
- The compound has been implicated in the practical synthesis of key intermediates for HIV protease inhibitors, demonstrating its significance in the field of antiviral drug development (Bhupathy et al., 1995).
Antimicrobial Activity:
- Some derivatives of the compound have shown potent antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Rashad et al., 2005).
Conformational Analysis for Herbicidal Activity:
- The compound has been a part of studies analyzing the conformational and intramolecular hydrogen bonding effects on the herbicidal activity of pyrrole dicarboxylates, providing insights into the design of new herbicides (Andrea et al., 1990).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAGVRTKLSCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641816 | |
| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-furanoyl)pyridine | |
CAS RN |
914203-43-3 | |
| Record name | (6-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



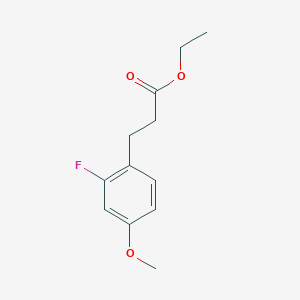
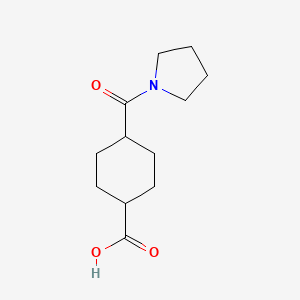
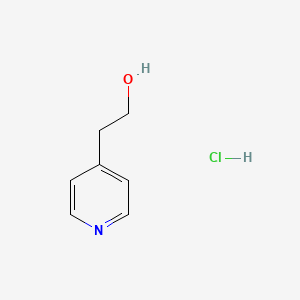
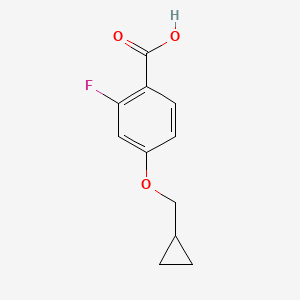
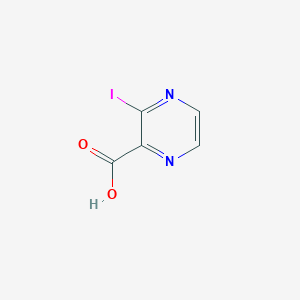
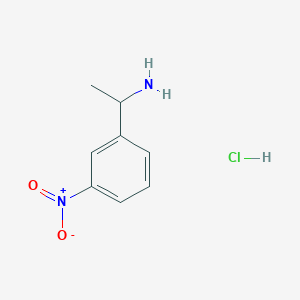
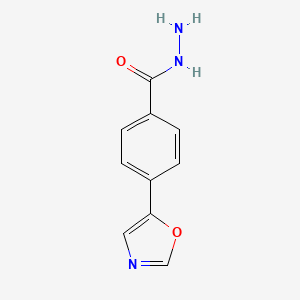
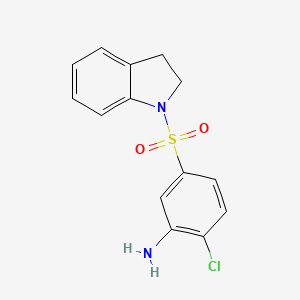
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

